molecular formula C16H11N5O5S B5105290 4-(5-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzoic acid

4-(5-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzoic acid

Cat. No. B5105290
M. Wt: 385.4 g/mol
InChI Key: NYIQVTKVZCHUAM-UHFFFAOYSA-N
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Description

4-(5-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzoic acid, commonly known as NITB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, biochemistry, and material science.

Scientific Research Applications

Luminescence Sensitization in Eu(III) and Tb(III)

Thiophenyl-derivatized nitrobenzoic acid ligands, closely related to the compound , have been studied for their potential as sensitizers of Eu(III) and Tb(III) luminescence. These compounds have shown promising results in enhancing the luminescence efficiency in both solution and solid-state species, as characterized by luminescence spectroscopy and X-ray crystallography. The research highlights their potential application in fields such as optical materials and sensing technologies (Viswanathan & Bettencourt-Dias, 2006).

Role in Crystal Structure Formation

Studies have also explored the influence of thiophene derivatives, similar to our compound of interest, on the packing structure of crystals. By modifying thiophene with various functional groups, including nitrobenzoic acids, researchers have been able to observe significant changes in the crystal structure, attributed to intermolecular forces such as π−π interactions. This research provides insights into the design of materials with desired structural properties (Bettencourt‐Dias, Viswanathan, & Ruddy, 2005).

Photolysis and CO2 Elimination

Research into photolysis of 2-(4-nitrophenyl)-1H-indole derivatives, which share structural similarities with the compound , has shown the ability for these compounds to undergo photochemical transformations. This process results in the elimination of CO2 and absorption of O2, suggesting potential applications in photochemical reactions and environmental chemistry (Lin & Abe, 2021).

Coordination Polymers and Luminescence

Another areaof research involving similar compounds includes the study of coordination polymers. Specifically, research on Co(II)-doped Zn(II)-tetrazole-benzoate coordination polymers, which are structurally related, has been conducted. These studies focus on the effects of ligand modifications on the structures and properties of metal complexes. The research has implications for material science, particularly in the development of polymers with specific optical and structural characteristics (Song et al., 2009).

Antihypertensive Activity

In the field of medicinal chemistry, compounds structurally similar to 4-(5-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzoic acid have been synthesized and evaluated for their potential as antihypertensive agents. Studies have shown significant activity in this regard, highlighting the potential of these compounds in the development of new therapeutics (Sharma, Kohli, & Sharma, 2010).

Corrosion Inhibition

Another application is in the field of corrosion inhibition. Research on 1-(4-nitrophenyl)-5-amino-1H-tetrazole, a compound with a similar structure, demonstrates its effectiveness in inhibiting corrosion of stainless steel in acidic environments. Such studies are crucial in the development of new corrosion inhibitors for industrial applications (Ehsani et al., 2014).

Synthesis of Novel Compounds

Research in organic chemistry has explored the synthesis of new compounds using nitrophenyl-thiadiazole derivatives. This area of study is significant for expanding the range of available compounds with potential applications in various fields, including pharmaceuticals and materials science (Androsov & Neckers, 2007).

properties

IUPAC Name

4-[5-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyltetrazol-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5O5S/c22-14(10-1-7-13(8-2-10)21(25)26)9-27-16-17-18-19-20(16)12-5-3-11(4-6-12)15(23)24/h1-8H,9H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYIQVTKVZCHUAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N2C(=NN=N2)SCC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(5-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzoic acid
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4-(5-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzoic acid

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